molecular formula C11H17ClN4 B1480102 (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine CAS No. 2090956-09-3

(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine

Cat. No. B1480102
CAS RN: 2090956-09-3
M. Wt: 240.73 g/mol
InChI Key: GVPAWKDRWXBPKO-UHFFFAOYSA-N
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Description

(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine, or 6-chloro-2-methylpiperidine-3-carboxamide, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a cyclic amine derivative containing a piperidine ring and a carboxamide group. This compound has been studied for its potential as a pharmaceutical agent, as a reagent in chemical synthesis, and as a tool in scientific research.

Scientific Research Applications

Asymmetric Synthesis Applications

  • A study described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using a compound similar to "(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine." This process involved reductions and hydrogenolysis, leading to compounds like [(2S)-2-methylpiperidin-2-yl]methanamine (Froelich et al., 1996).

Bone Formation Rate Increase

  • A high-throughput screening campaign discovered a compound with a 2-aminopyrimidine template, similar in structure to the one , which targeted the Wnt beta-catenin system. This compound showed a dose-dependent increase in trabecular bone formation rate in rats (Pelletier et al., 2009).

Crystal Structure Studies

  • Research on a structurally similar compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, revealed insights into its crystallographic properties and confirmed the structure using X-ray crystallography (Benakaprasad et al., 2007).

Pharmacological Profile

  • A study on YM348, a compound with structural similarities, highlighted its high affinity for cloned human 5-HT(2C) receptors and its effects in inducing penile erections and hypolocomotion in rats. This suggests potential pharmacological applications (Kimura et al., 2004).

Complexes for Polymerisation

  • Research involving palladium(II) complexes containing N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline, which are structurally related to the chemical , indicated potential for polymerisation of methyl methacrylate. This could have implications in materials science and chemistry (Kim et al., 2014).

Biased Agonists for Antidepressant Activity

  • Novel derivatives of a similar structure were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds displayed high receptor affinity and showed potent antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).

Mechanism of Action

Target of Action

The primary targets of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine are currently unknown. This compound is structurally similar to other pyrimidine derivatives, which often interact with various enzymes and receptors in the body . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Generally, pyrimidine derivatives can bind to their targets, causing conformational changes that affect the target’s function . The exact changes depend on the nature of the target and the specific interactions between the compound and its target.

Biochemical Pathways

Pyrimidine derivatives can be involved in a wide range of biochemical pathways, depending on their specific targets .

Result of Action

The molecular and cellular effects of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine’s action are currently unknown. These effects would be determined by the compound’s specific targets and the changes it induces in these targets .

properties

IUPAC Name

[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-8-14-10(12)5-11(15-8)16-4-2-3-9(6-13)7-16/h5,9H,2-4,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPAWKDRWXBPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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